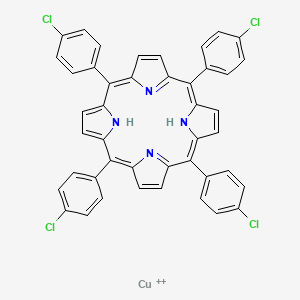
meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II): is a copper complex of a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. The compound is characterized by the presence of four chlorophenyl groups attached to the porphyrin ring, which is coordinated to a copper ion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of an acid catalyst to form the porphyrin macrocycle. This is followed by the insertion of a copper ion into the porphyrin ring. The reaction conditions often include refluxing the mixture in a solvent such as propionic acid or acetic acid .
Industrial Production Methods: While specific industrial production methods for meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as crystallization and chromatography for purification .
化学反応の分析
Types of Reactions: meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of functionalized porphyrins .
科学的研究の応用
meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic tool and therapeutic agent in cancer treatment.
Industry: It is used in the development of sensors and materials with unique electronic and optical properties
作用機序
The mechanism by which meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) exerts its effects involves the coordination of the copper ion within the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating the transfer of electrons. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
類似化合物との比較
- meso-Tetrakis(4-methoxyphenyl)porphyrin-Cu(II)
- meso-Tetrakis(4-carboxyphenyl)porphyrin-Cu(II)
- meso-Tetrakis(4-sulphophenyl)porphyrin-Cu(II)
Comparison: meso-Tetrakis(4-chlorophenyl)porphyrin-Cu(II) is unique due to the presence of chlorophenyl groups, which influence its electronic properties and reactivity. Compared to its methoxy, carboxy, and sulphophenyl counterparts, the chlorophenyl derivative exhibits different solubility, stability, and catalytic activity. These differences make it suitable for specific applications where other derivatives may not perform as well .
特性
分子式 |
C44H26Cl4CuN4+2 |
|---|---|
分子量 |
816.1 g/mol |
IUPAC名 |
copper;5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24,49,52H;/q;+2 |
InChIキー |
IKVDAMGKOVSSPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12332236.png)
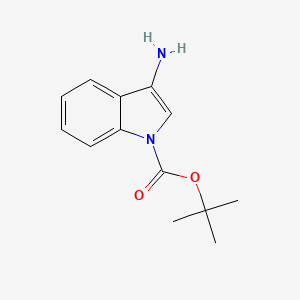
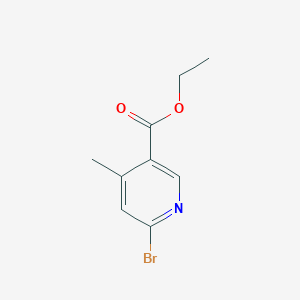
![Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-](/img/structure/B12332252.png)
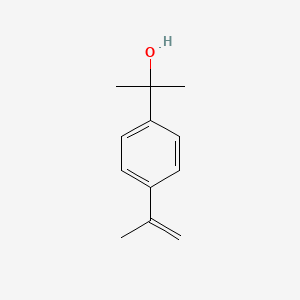
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12332275.png)
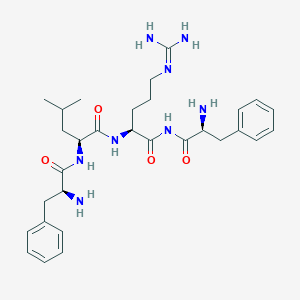
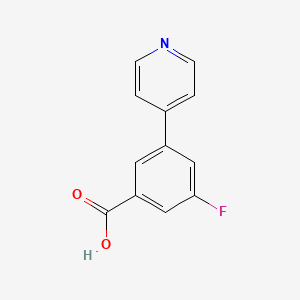

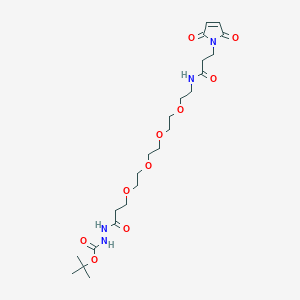
![(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12332300.png)
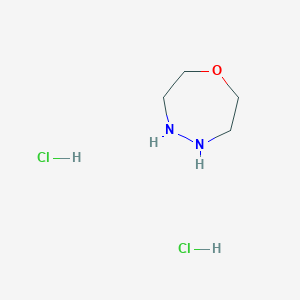

![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
